D-Mannose 6-phosphate sodium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

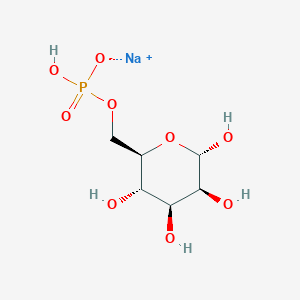

Sodium;[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate is a chemical compound with significant applications in various fields. It is a sodium salt of a phosphorylated sugar derivative, which plays a crucial role in biochemical processes and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of D-Mannose 6-phosphate sodium salt typically involves the phosphorylation of a sugar derivative. The process begins with the protection of hydroxyl groups, followed by selective phosphorylation using reagents such as phosphorus oxychloride or phosphoric acid. The final step involves deprotection and neutralization with sodium hydroxide to obtain the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the phosphorylated sugar back to its original form or other reduced derivatives.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions, using reagents like alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced sugar derivatives.

Substitution: Formation of alkylated or aminated sugar derivatives.

科学研究应用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex carbohydrates and glycosylated molecules.

Biology: In biological research, it serves as a substrate for enzymatic reactions, helping to study enzyme kinetics and mechanisms.

Medicine: The compound is explored for its potential in drug delivery systems, particularly for targeting specific tissues or cells.

Industry: In the industrial sector, it is used in the production of biodegradable polymers and as an additive in food and pharmaceuticals.

作用机制

The compound exerts its effects primarily through its phosphate group, which can participate in various biochemical reactions. It acts as a donor of phosphate groups in phosphorylation reactions, which are crucial for energy transfer and signal transduction in cells. The molecular targets include enzymes like kinases and phosphatases, which regulate metabolic pathways and cellular functions.

相似化合物的比较

- Sodium;[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate

- Sodium;[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate

Comparison: Compared to its similar compounds, D-Mannose 6-phosphate sodium salt is unique due to its specific phosphorylation pattern, which influences its reactivity and applications. Its ability to participate in selective phosphorylation and dephosphorylation reactions makes it a valuable tool in biochemical research and industrial applications.

生物活性

D-Mannose 6-phosphate sodium salt, a derivative of D-mannose, is an important compound in various biological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₂NaO₉P

- Molecular Weight : 241.1 g/mol

- CAS Number : 70442-25-0

D-Mannose 6-phosphate (Man-6-P) is classified as a hexose phosphate, which plays a crucial role in cellular metabolism and signaling pathways. It is involved in the synthesis of glycoproteins and glycolipids, essential for cellular communication and function.

Biological Functions

D-Mannose 6-phosphate exhibits several biological activities:

- Inhibition of Pinocytosis : Man-6-P serves as a competitive inhibitor of pinocytosis for certain enzymes, such as human platelet beta-glucuronidase. This interaction is vital for the enzyme's recognition and uptake by fibroblasts, influencing cellular metabolism and enzyme activity .

- Role in Lysosomal Enzyme Transport : The phosphorylation of mannose residues on glycoproteins is necessary for the proper transport of lysosomal enzymes from the Golgi apparatus to lysosomes. This process is mediated by mannose 6-phosphate receptors (MPRs), which bind Man-6-P-tagged enzymes .

- Metabolic Interconversion : D-Mannose 6-phosphate can be converted into fructose 6-phosphate via mannose-6-phosphate isomerase, linking it to broader metabolic pathways involving glycolysis and gluconeogenesis .

Case Studies

- Anti-Aging Effects : A study investigated the effects of a mannose-6-phosphate complex on skin aging. Results indicated that this complex could reorganize the collagen network in the dermis, improving skin biomechanical properties and reducing visible signs of aging such as wrinkles .

- Metabolomic Analysis in Fruits : Research on persimmon fruits showed differential accumulation of this compound alongside other sugars. The study highlighted its potential role in influencing fruit quality and flavor profiles through metabolic pathways .

- Enzymatic Synthesis : The synthesis of D-mannose 6-phosphate was achieved using acid phosphatase from Shigella flexneri, demonstrating its potential for biotechnological applications in producing this compound efficiently .

D-Mannose 6-phosphate functions through several mechanisms:

- Binding to Receptors : The binding affinity of Man-6-P to MPRs facilitates the transport of lysosomal enzymes, which are crucial for cellular degradation and recycling processes.

- Regulation of Glycosylation : By influencing the availability of GDP-mannose and dolichol-phosphate-mannose, Man-6-P plays a significant role in glycosylation reactions essential for cell surface receptor functionality and signaling.

Data Table: Biological Activities of this compound

属性

IUPAC Name |

sodium;[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5+,6+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALKNDISPIVVKC-XECIQJBQSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)OP(=O)(O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NaO9P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。